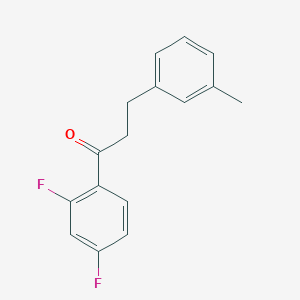

2',4'-Difluoro-3-(3-methylphenyl)propiophenone

Description

The compound features a propiophenone backbone substituted with two fluorine atoms at the 2' and 4' positions of the benzene ring and a 3-methylphenyl group at the third carbon of the propionyl chain. Fluorine atoms are known to enhance metabolic stability and influence electronic properties, while the methyl group contributes to lipophilicity . This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals, though specific applications require further study.

Properties

IUPAC Name |

1-(2,4-difluorophenyl)-3-(3-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2O/c1-11-3-2-4-12(9-11)5-8-16(19)14-7-6-13(17)10-15(14)18/h2-4,6-7,9-10H,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEIACFKCJLBYRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(=O)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644098 | |

| Record name | 1-(2,4-Difluorophenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-16-6 | |

| Record name | 1-(2,4-Difluorophenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a widely used method for synthesizing aromatic ketones. The process typically involves the following steps:

Reactants : A fluorinated benzene derivative (such as 2',4'-difluorobenzoyl chloride) and an aromatic compound (like 3-methylphenyl) are used.

Catalyst : A Lewis acid catalyst, commonly aluminum chloride (AlCl₃), is employed to facilitate the reaction.

Conditions : The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

$$

\text{Ar-F} + \text{Ar'-COCl} \xrightarrow{\text{AlCl}_3} \text{Ar-CO-Ar'}

$$

Where Ar represents the fluorinated aromatic compound and Ar' represents the 3-methylphenyl group.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale:

Continuous Flow Reactors : These are often used to enhance efficiency and control during synthesis, allowing for better temperature regulation and mixing.

Optimization : Reaction conditions are optimized to ensure high yield and purity of the product.

Common Reactions and Transformations

The synthesized compound can undergo several types of chemical reactions, enhancing its utility in further synthetic applications.

Oxidation Reactions

Oxidation reactions can convert the compound into corresponding carboxylic acids or ketones. Common oxidizing agents include:

Potassium Permanganate (KMnO₄) : Used in both acidic and basic media.

Chromium Trioxide (CrO₃) : Typically utilized in acetic acid.

Reduction Reactions

Reduction reactions can convert the carbonyl group into an alcohol. Common reducing agents include:

Sodium Borohydride (NaBH₄) : Effective in methanol or ethanol.

Lithium Aluminum Hydride (LiAlH₄) : Used in ether solutions.

Substitution Reactions

The fluorine atoms in the compound can be substituted with other functional groups via nucleophilic substitution reactions using reagents such as:

Sodium Methoxide (NaOCH₃) : Typically used in methanol.

Potassium tert-butoxide (KOtBu) : Often employed in tert-butanol.

Summary of Reaction Conditions

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Acidic or basic medium |

| Reduction | NaBH₄, LiAlH₄ | Methanol/ethanol or ether |

| Substitution | NaOCH₃, KOtBu | Methanol or tert-butanol |

Chemical Reactions Analysis

Types of Reactions

2’,4’-Difluoro-3-(3-methylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Applications

Organic Synthesis

2',4'-Difluoro-3-(3-methylphenyl)propiophenone serves as a crucial building block in organic synthesis. It is utilized in the development of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The compound's unique structure allows it to participate in various chemical reactions, including Friedel-Crafts acylation and nucleophilic substitution, which are essential for synthesizing diverse chemical entities.

Reactivity and Mechanisms

The presence of fluorine atoms enhances the compound's reactivity and stability, making it an attractive candidate for various synthetic pathways. For instance, it can undergo oxidation to form carboxylic acids or ketones, while reduction can convert its carbonyl group to an alcohol. These reactions are facilitated by common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.

Biological Applications

Pharmacological Research

Research indicates that this compound exhibits potential biological activities, making it a subject of interest in medicinal chemistry. Studies have explored its antimicrobial properties, revealing significant inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli. This suggests its potential as an antimicrobial agent .

Antioxidant Activity

In vitro assays have demonstrated that this compound exhibits antioxidant activity, particularly through DPPH radical scavenging methods. Such properties are essential for protecting cells from oxidative stress, indicating potential therapeutic applications in treating oxidative stress-related diseases .

Enzyme Interactions

The compound has been investigated for its interactions with specific enzymes involved in metabolic pathways. Its ability to inhibit or activate these enzymes can influence cellular functions such as proliferation and apoptosis, highlighting its relevance in biochemical assays .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its unique chemical properties allow for the development of polymers and agrochemicals that require specific functional characteristics .

Antimicrobial Study

A notable study focused on the antimicrobial efficacy of this compound demonstrated significant growth inhibition against several Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentration (MIC) values indicated strong potential as an antimicrobial agent .

Antioxidant Activity

Another study explored the antioxidant capacity of this compound through DPPH radical scavenging assays. The results indicated that at certain concentrations, it effectively reduced oxidative stress markers in cultured cells, suggesting its role as a protective agent against cellular damage .

Mechanism of Action

The mechanism of action of 2’,4’-Difluoro-3-(3-methylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and binding affinity to certain enzymes and receptors. The compound may inhibit or activate specific biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Electronic and Steric Effects

- Fluorine vs. For example, in α-phenylselenation reactions, fluorinated propiophenones may exhibit different yields compared to chlorinated analogs due to electronic effects . Chlorine, being bulkier, introduces steric hindrance, which could slow down certain reactions but improve thermal stability .

- Aromatic Ring Modifications: The 3-methylphenyl group in the target compound enhances lipophilicity compared to the 4-fluorophenyl group in its analog (C₁₅H₁₁F₃O), which may improve membrane permeability in biological systems .

Biological Activity

2',4'-Difluoro-3-(3-methylphenyl)propiophenone is a synthetic compound that belongs to the class of propiophenones, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H14F2O

- Molecular Weight : 270.28 g/mol

The presence of fluorine atoms in the structure enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.

The biological activity of this compound can be attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which may contribute to its anticancer properties.

- Receptor Modulation : It may act on various receptors, including those related to neurotransmitter systems, potentially influencing mood and behavior.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be further explored for applications in treating infections caused by resistant bacterial strains.

Anticancer Activity

In vitro assays have shown that this compound has significant anticancer activity against various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.0 |

| HeLa (Cervical Cancer) | 7.5 |

| A549 (Lung Cancer) | 10.0 |

The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, particularly in the G1 phase, suggesting its potential as a chemotherapeutic agent.

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial effects of various derivatives of propiophenones, including this compound. The findings indicated that this compound exhibited superior activity compared to other derivatives, highlighting its potential for development into a new class of antibiotics . -

Anticancer Research :

Another study focused on the anticancer properties of this compound in breast cancer models. The results showed that treatment with this compound led to a significant reduction in tumor size in vivo, supporting its potential use in cancer therapy .

Q & A

Basic: What are the optimal synthetic routes for 2',4'-Difluoro-3-(3-methylphenyl)propiophenone?

Methodological Answer:

The synthesis can be adapted from halogen substitution and catalytic carbonylation methods used for structurally related difluorobenzophenones. For example, fluorinated aromatic ketones are often synthesized via Friedel-Crafts acylation using Lewis acid catalysts (e.g., AlCl₃) with fluorinated acyl chlorides and substituted benzene derivatives. A pH-controlled approach (pH 3–6) for analogous compounds, involving stepwise coupling of fluorinated intermediates under reflux conditions, has also been reported . Optimization should focus on controlling regioselectivity of fluorine substitution and minimizing side reactions through temperature modulation and inert atmosphere.

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹⁹F NMR to confirm fluorine substitution patterns and ¹H NMR for aryl group integration.

- High-Resolution Mass Spectrometry (HRMS): To verify molecular formula and isotopic patterns.

- X-ray Crystallography: For unambiguous structural determination, as demonstrated for related fluorinated propiophenones (e.g., CCDC deposition protocols) .

- Infrared Spectroscopy (IR): To identify carbonyl (C=O) and aryl C-F stretches (~1250–1100 cm⁻¹).

Basic: What safety protocols are recommended during handling?

Methodological Answer:

- Storage: Store in a cool, dry place (<25°C) away from ignition sources (P210) .

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.

- Ventilation: Perform reactions in a fume hood to avoid inhalation (P264+P280+P305+P351+P338) .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid direct contact.

Advanced: How does thermal and photolytic stability impact experimental design?

Methodological Answer:

Thermal degradation studies (e.g., TGA/DSC) should be conducted to determine safe heating limits. Photolytic stability can be assessed via UV-Vis spectroscopy under controlled light exposure (e.g., 254 nm). For light-sensitive reactions, amber glassware or light-blocking reactor setups are advised. Preliminary data for similar fluorinated ketones suggest decomposition above 150°C, necessitating low-temperature reflux methods .

Advanced: What are the environmental fate and degradation pathways?

Methodological Answer:

Environmental persistence can be evaluated using OECD 301 biodegradability tests. Fluorinated aromatic compounds often exhibit resistance to hydrolysis but may undergo microbial degradation under aerobic conditions. Computational models (e.g., EPI Suite) predict log Kow values to assess bioaccumulation potential. Long-term ecotoxicology studies should follow protocols from projects like INCHEMBIOL, which analyze abiotic/biotic transformations and ecosystem impacts .

Advanced: How can mechanistic insights improve synthesis efficiency?

Methodological Answer:

Mechanistic studies (e.g., kinetic isotope effects or DFT calculations) can elucidate rate-determining steps. For example, electrophilic aromatic substitution (EAS) at fluorinated positions may require activating groups (e.g., –OCH₃) to direct acylation. In situ monitoring via Raman spectroscopy can track intermediate formation, as shown in analogous propionitrile syntheses .

Advanced: What strategies address purity challenges in fluorinated intermediates?

Methodological Answer:

- Chromatography: Use silica gel or reverse-phase HPLC with fluorinated mobile phases (e.g., hexane/ethyl acetate gradients).

- Recrystallization: Optimize solvent polarity (e.g., ethanol/water mixtures) to remove non-fluorinated byproducts.

- Quality Control: Implement GC-MS or LC-UV to detect impurities at <0.1% levels, referencing standards for fluorinated phenols and ketones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.